tert-butyl N-(4-aminooxolan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-aminooxolan-3-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to an aminooxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-aminooxolan-3-yl)carbamate typically involves the protection of an amino group using a tert-butyl carbamate (Boc) group. One common method involves the reaction of 4-aminooxolan-3-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-aminooxolan-3-yl)carbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Strong acids like TFA or HCl are commonly used to cleave the Boc group.
Major Products Formed:
Substitution Reactions: Depending on the substituent introduced, various substituted aminooxolan derivatives can be formed.
Deprotection Reactions: The primary amine is regenerated upon removal of the Boc group.
Scientific Research Applications
tert-Butyl N-(4-aminooxolan-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-aminooxolan-3-yl)carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the amino group is liberated, allowing it to participate in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxymethyl)oxolan-3-ylcarbamate
- tert-Butyl N-(4-methyl)oxolan-3-ylcarbamate
Comparison: tert-Butyl N-(4-aminooxolan-3-yl)carbamate is unique due to the presence of the amino group, which provides additional reactivity and versatility in synthetic applications. In contrast, similar compounds with hydroxyl or methyl groups may have different reactivity profiles and applications. The amino group allows for further functionalization and the formation of a wider range of derivatives .
Properties
IUPAC Name |
tert-butyl N-(4-aminooxolan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYDCYLRWDJCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.